Direct Yellow 59

概要

説明

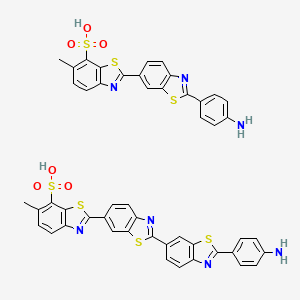

Direct Yellow 59, also known as this compound, is a fluorescent dye containing the benzothiazole ring system. It is primarily used in biological staining and as a fluorochrome in various scientific applications. The compound is known for its ability to bind to lipids and other biological molecules, making it a valuable tool in microscopy and other analytical techniques .

準備方法

Direct Yellow 59 is synthesized from dehydrothiotoluidine, which is obtained by heating para-toluidine with sulfur. The process involves heating para-toluidine with sulfur for eighteen hours at 180–190°C, followed by an additional six hours at 200–220°C. This results in the formation of dehydrothiotoluidine, which is then further heated with more sulfur to form a base. This base, upon sulfonation, yields primuline yellow .

Industrial production of primuline involves similar steps but on a larger scale, ensuring the consistent quality and purity of the dye. The final product is usually available as a sodium salt, which enhances its solubility in water and other solvents .

化学反応の分析

Direct Yellow 59 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which can be used in various applications.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Scientific Research Applications

Direct Yellow 59 finds extensive use in several scientific domains:

1. Chemistry

- Thin-Layer Chromatography (TLC): Utilized as a fluorescent dye for detecting and analyzing lipids and other compounds. Its ability to fluoresce under UV light enhances the visibility of separated components.

2. Biology

- Microscopy: Employed for staining biological tissues and cells, facilitating the visualization of cellular structures. Its affinity for lipids allows researchers to study membrane dynamics and lipid metabolism.

3. Medicine

- Biochemical Research: Used in studies related to lipid metabolism, enabling insights into various metabolic disorders. This compound aids in tracking lipid interactions within biological systems.

4. Industry

- Textile Dyeing: Applied in the textile industry for dyeing fabrics, particularly those made from synthetic fibers. Its vibrant color properties enhance the aesthetic appeal of textiles.

Case Study 1: Fluorescent Staining in Microscopy

A study demonstrated the effectiveness of this compound in staining lipid-rich tissues. The results indicated that tissues stained with this compound exhibited enhanced fluorescence, allowing for clear visualization of cellular structures under a fluorescence microscope. This application is crucial in understanding the role of lipids in cellular processes.

Case Study 2: TLC Analysis of Lipids

In a comparative study using TLC, this compound was employed to separate various lipid classes from biological samples. The dye's fluorescent properties allowed for easy detection and quantification of lipids, showcasing its utility in lipidomics research.

Data Tables

| Application Area | Specific Use |

|---|---|

| Chemistry | TLC for lipid analysis |

| Biology | Staining for microscopy |

| Medicine | Research on lipid metabolism |

| Industry | Textile dyeing |

作用機序

Direct Yellow 59 exerts its effects primarily through its ability to bind to lipids and other biological molecules. The compound’s fluorescent properties allow it to be used as a marker in various analytical techniques. The binding of primuline to lipids and other molecules is facilitated by electrostatic interactions and hydrophobic forces, which enhance its affinity for these targets .

類似化合物との比較

Direct Yellow 59 is unique among fluorescent dyes due to its specific binding properties and fluorescent characteristics. Similar compounds include:

Thioflavin T: Another fluorescent dye used in biological staining and microscopy.

Aurintricarboxylic Acid: A compound with similar fluorescent properties but different binding characteristics.

Suramin Sodium Salt: Used in similar applications but with distinct chemical properties.

This compound stands out due to its high sensitivity and non-destructive nature, making it a preferred choice in many scientific applications .

生物活性

Direct Yellow 59, a synthetic azo dye, is widely utilized in industries such as textiles, leather, and food. Its chemical formula is and it is classified under the category of direct dyes due to its ability to dye cellulose fibers directly without the need for a mordant. Despite its industrial applications, concerns regarding its biological activity and potential health effects have prompted extensive research.

| Property | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 883.10 g/mol |

| Solubility | Soluble in water |

| Color | Yellow |

Biological Activity

The biological activity of this compound has been studied primarily in the context of toxicity, environmental impact, and potential medicinal applications. The following sections summarize key findings from various studies.

Toxicological Effects

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on various cell lines. For instance, a study demonstrated that exposure to this dye resulted in significant cell death in human liver cells (HepG2), with an IC50 value indicating moderate toxicity levels .

- Genotoxicity : this compound has been shown to induce genotoxic effects, including DNA damage and chromosomal aberrations. A study utilizing the comet assay revealed that cells treated with the dye exhibited increased tail moments, suggesting significant DNA strand breaks .

- Impact on Microorganisms : The dye's effect on microbial communities has been documented, with findings indicating that it can inhibit the growth of certain bacteria while promoting others. This dual effect raises concerns about its impact on aquatic ecosystems where it may accumulate .

Environmental Impact

This compound poses environmental risks due to its persistence in wastewater and potential bioaccumulation in aquatic organisms. Studies have shown that conventional wastewater treatment methods are often ineffective in completely removing azo dyes, including this compound, leading to concerns about their long-term ecological effects .

Medicinal Applications

Despite its toxicological profile, some studies have explored the potential medicinal properties of azo dyes like this compound. Certain derivatives have been investigated for their antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. However, further research is required to fully understand these properties and their implications for human health .

Case Study 1: Cytotoxic Effects on HepG2 Cells

A study conducted on HepG2 cells revealed that exposure to this compound resulted in a dose-dependent increase in cytotoxicity. The IC50 value was found to be approximately 25 µg/mL after 24 hours of exposure.

Case Study 2: Genotoxicity Assessment

In a genotoxicity assessment using the comet assay, cells treated with this compound at concentrations of 10 µg/mL showed a significant increase in DNA damage compared to control groups, highlighting the dye's potential mutagenic effects.

特性

IUPAC Name |

2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N4O3S4.C21H15N3O3S3/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15;1-11-2-8-16-18(19(11)30(25,26)27)29-21(24-16)13-5-9-15-17(10-13)28-20(23-15)12-3-6-14(22)7-4-12/h2-13H,29H2,1H3,(H,33,34,35);2-10H,22H2,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXBCXVACRXRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)O.CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H33N7O6S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8064-60-6 | |

| Record name | Primuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008064606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primuline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Direct Yellow 59 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does primuline interact with biological systems?

A1: Primuline displays a strong affinity for certain biological structures, particularly:

- Dinoflagellate Cysts: Primuline effectively stains dinoflagellate cysts, enabling their visualization and enumeration in sediment samples [, ]. This application stems from its ability to bind to specific components within the cyst structure.

- (1→3)-β-glucans: Primuline exhibits a high affinity for polysaccharides containing chains of (1→3)-β-glucosyl residues, particularly found in the septum of the fission yeast Schizosaccharomyces pombe []. This binding results in a distinct fluorescent signal, allowing for the identification of these structures.

- Hepatitis C Virus (HCV) NS3 Helicase: Certain primuline derivatives can stimulate the ATPase function of the HCV NS3 helicase, specifically the genotype 1b variant []. This interaction is believed to occur within the RNA-binding cleft of the helicase, near key residues like Arg-393, Glu-493, and Ser-231.

Q2: What are the downstream effects of primuline binding to its targets?

A2: The downstream effects of primuline binding are dependent on the target:

- Dinoflagellate Cysts: Binding enhances the green autofluorescence of the cysts, making them easier to visualize and quantify [].

- (1→3)-β-glucans: Primuline staining allows for the detection and localization of (1→3)-β-glucans in biological samples, aiding in the study of cell wall structure and function [].

- HCV NS3 Helicase: Binding of specific primuline derivatives stimulates the ATPase activity of this enzyme, potentially interfering with the viral life cycle [, ].

Q3: What is the molecular formula and weight of primuline?

A3: Primuline is a mixture of compounds, primarily consisting of a dimer and trimer of substituted benzothiazoles. The exact composition can vary, making it difficult to define a single molecular formula and weight.

Q4: Is there any spectroscopic data available for primuline?

A4: Yes, primuline exhibits distinct spectroscopic properties, particularly its fluorescence. It absorbs light in the UV-blue range and emits a strong yellow-green fluorescence. While specific spectroscopic data (absorption/emission maxima) might vary slightly depending on the solvent and primuline derivative, its fluorescence is widely utilized for visualization in microscopy [, , ].

Q5: How does primuline perform as a stain under various conditions?

A5: Primuline demonstrates good stability and compatibility with various microscopy techniques.

- Fluorescence Microscopy: It is effectively used as a fluorescent stain in both brightfield and fluorescence microscopy [].

- Epifluorescence Microscopy: This technique, coupled with primuline staining, allows for the precise enumeration of dinoflagellate cysts in sediment samples [, ].

- Ultraviolet Fluorescence Microscopy: Primuline staining, when observed under UV light, can be used to study the large bodies of Mycoplasma and L-form organisms [].

Q6: Are there any limitations to primuline's stability?

A6: While generally stable, prolonged exposure to intense light sources, particularly UV light, can lead to photobleaching of the dye []. Therefore, optimizing exposure times and using appropriate filter sets is crucial for preserving its fluorescence signal.

Q7: Have computational methods been applied to study primuline and its derivatives?

A7: Yes, computational chemistry plays a role in understanding the interaction of primuline derivatives with their targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。